molecular formula C6H7BrN2O2S B1465850 2-Bromo-6-methanesulfonylpyridin-3-amine CAS No. 1198785-18-0

2-Bromo-6-methanesulfonylpyridin-3-amine

Cat. No.: B1465850
CAS No.: 1198785-18-0
M. Wt: 251.1 g/mol
InChI Key: UFWKPDJZNWPTPW-UHFFFAOYSA-N
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Description

2-Bromo-6-methanesulfonylpyridin-3-amine is a chemical compound with the CAS Number: 1198785-18-0 and a molecular weight of 251.1 . It is a solid substance with a melting point between 162 - 164 degrees .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C6H7BrN2O2S . The InChI code for this compound is 1S/C6H7BrN2O2S/c1-12(10,11)5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point between 162 - 164 degrees . It has a molecular weight of 251.1 and its linear formula is C6H7BrN2O2S .

Scientific Research Applications

Redox-Activated Amines in Chemical Synthesis

Redox-activated amines, including those derived from pyridinium salts, have been utilized in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This strategy facilitates the functionalization of alkynes and alkenes under mild conditions, expanding the toolbox for synthetic chemistry. The process showcases high chemoselectivity and scalability, making it relevant for the diversification of complex molecular frameworks (Ociepa, Turkowska, & Gryko, 2018).

Mechanistic Insights into Aminations

Aminations of halopyridines, presumably via a pyridyne intermediate, have been studied to understand the rearrangements and reaction pathways of pyridine derivatives. These investigations provide a deeper insight into the mechanisms behind the formation of amino-substituted pyridines, an area of significant interest for developing novel synthetic routes (Pieterse & Hertog, 2010).

Structural Characterization and Computational Studies

The structural study of disulfonamides derived from halogenoanthranilamide derivatives, including those related to 2-Bromo-6-methanesulfonylpyridin-3-amine, has been conducted. These studies involve a combination of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry, and X-ray diffraction (XRD), complemented by density functional theory (DFT) calculations. Such research provides valuable information on the geometrical and electronic structure of these compounds, which is crucial for understanding their reactivity and potential applications (Mphahlele & Maluleka, 2021).

Catalysis and Functionalization Reactions

Copper(I) iodide-catalyzed synthesis represents another application where derivatives of bromophenyl, akin to this compound, are utilized. These methodologies are critical for the synthesis of benzothiophenamines, highlighting the role of such compounds in facilitating novel catalytic reactions and synthesizing bioactive molecules (Petrov, Popova, & Androsov, 2015).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety information .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-methanesulfonylpyridin-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with the compound binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity . This binding can occur at the active site or at allosteric sites, leading to changes in enzyme conformation and function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes.

Properties

IUPAC Name

2-bromo-6-methylsulfonylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWKPDJZNWPTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 510 mg (2.96 mmol) of 6-methanesulfonylpyridin-3-ylamine in 1.25 mL of AcOH was added a solution of 0.15 mL (2.96 mmol) of bromine in 0.5 mL of AcOH at room temperature dropwise. The resulting slurry was stirred for 1 hour. The reaction was carefully basified to pH=10 with 6 M NaOH. The solution was then extracted with two 150 mL portions of dichloromethane, dried with magnesium sulfate, filtered, and concentrated in vacuo. The crude mixture showed a 3:1 mixture of product:dibromo product by NMR. These two products were separated by silica chromatography (hexanes/EtOAc) to afford 294 mg (40%) of 2-bromo-6-methanesulfonylpyridin-3-ylamine.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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